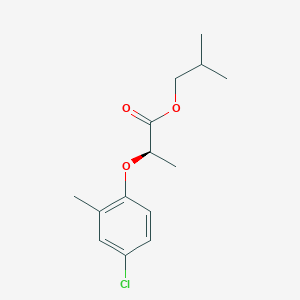
Mecoprop-P-isobutyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mecoprop-P-isobutyl is a synthetic herbicide belonging to the phenoxypropionic acid group. It is primarily used for post-emergence control of broad-leaved weeds in various settings such as lawns, sports fields, golf courses, and cereal crops like wheat, barley, oats, and triticale . This compound rapidly breaks down into mecoprop-P, which is the herbicidally active form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mecoprop-P-isobutyl can be synthesized through esterification of mecoprop-P with isobutanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The raw materials, mecoprop-P and isobutanol, are mixed in the presence of a catalyst and heated to facilitate the reaction. The product is then separated and purified using industrial-scale distillation and crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Mecoprop-P-isobutyl undergoes several types of chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Mecoprop-P and isobutanol.
Oxidation: Various phenoxy derivatives depending on the oxidizing agent used.
Substitution: Substituted phenoxypropionic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Mecoprop-P-isobutyl has several scientific research applications, including:
Wirkmechanismus
Mecoprop-P-isobutyl exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It is absorbed through the leaves and translocated to the roots, where it disrupts normal cell division and growth processes. This leads to uncontrolled growth and eventual death of the target weeds . The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with similar auxin-like activity.
Dicamba: A benzoic acid derivative used for broad-leaved weed control.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Similar in structure and function to Mecoprop-P.
Uniqueness
Mecoprop-P-isobutyl is unique due to its specific isobutyl ester form, which provides distinct physical and chemical properties compared to other phenoxy herbicides. Its rapid breakdown to the active form, mecoprop-P, allows for effective and targeted weed control .
Eigenschaften
CAS-Nummer |
101012-85-5 |
|---|---|
Molekularformel |
C14H19ClO3 |
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
2-methylpropyl (2R)-2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C14H19ClO3/c1-9(2)8-17-14(16)11(4)18-13-6-5-12(15)7-10(13)3/h5-7,9,11H,8H2,1-4H3/t11-/m1/s1 |
InChI-Schlüssel |
RMPYJRQOSTUDNH-LLVKDONJSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)OCC(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















